molecular formula C8H11NS B2889133 2-Amino-4,5-dimethylbenzenethiol CAS No. 100601-29-4

2-Amino-4,5-dimethylbenzenethiol

Cat. No.: B2889133
CAS No.: 100601-29-4
M. Wt: 153.24
InChI Key: HAHHCJDOEAKYGQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylbenzenethiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of substituted benzene derivatives .

Scientific Research Applications

2-Amino-4,5-dimethylbenzenethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzenethiol
  • 2-Amino-5-methylbenzenethiol
  • 4,5-Dimethylbenzenethiol

Uniqueness

2-Amino-4,5-dimethylbenzenethiol is unique due to the specific positioning of its amino and thiol groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2-amino-4,5-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHHCJDOEAKYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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